molecular formula C21H21NO2 B2874532 4-(3,5-dimethylpiperidine-1-carbonyl)-9H-fluoren-9-one CAS No. 325986-22-9

4-(3,5-dimethylpiperidine-1-carbonyl)-9H-fluoren-9-one

Cat. No.: B2874532
CAS No.: 325986-22-9
M. Wt: 319.404
InChI Key: XCBFQMOXSCFTNJ-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylpiperidine-1-carbonyl)-9H-fluoren-9-one is a synthetic derivative of the 9-fluorenone scaffold, a tricyclic system recognized as a versatile pharmacophore in medicinal chemistry. This particular compound is of significant research interest due to its hybrid structure, which combines the fluorenone moiety with a 3,5-dimethylpiperidine carbonyl unit. This combination is designed to leverage the known bioactivity of both components. The fluorenone core is a component of various bioactive compounds and has been investigated for its diverse pharmacological actions, including antimicrobial potential . Recent studies on structurally related O-aryl-carbamoyl-oxymino-fluorene derivatives have demonstrated that the nature of substituents on the fluorene nucleus is a critical determinant for a potent inhibitory effect on both planktonic and biofilm-embedded microbial pathogens . Furthermore, the piperidine ring is a privileged structure in drug discovery. Piperidine-based compounds have shown substantial potential as inhibitors of essential enzymes, such as dihydrofolate reductase (DHFR), an established target for anti-infective and anticancer agents . The incorporation of the 3,5-dimethylpiperidine group is intended to facilitate effective interaction with enzyme active sites, thereby potentially conferring inhibitory activity against such therapeutic targets. Researchers can utilize this compound to explore novel antimicrobial strategies aimed at addressing multidrug-resistant bacteria and fungal strains, as well as to investigate the mechanism of action of fluorenone-piperidine hybrids in enzyme inhibition assays.

Properties

IUPAC Name

4-(3,5-dimethylpiperidine-1-carbonyl)fluoren-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2/c1-13-10-14(2)12-22(11-13)21(24)18-9-5-8-17-19(18)15-6-3-4-7-16(15)20(17)23/h3-9,13-14H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBFQMOXSCFTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=CC=CC3=C2C4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001321661
Record name 4-(3,5-dimethylpiperidine-1-carbonyl)fluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666671
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

325986-22-9
Record name 4-(3,5-dimethylpiperidine-1-carbonyl)fluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethylpiperidine-1-carbonyl)-9H-fluoren-9-one typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by its attachment to the fluorenone structure. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethylpiperidine-1-carbonyl)-9H-fluoren-9-one can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the piperidine ring or the fluorenone moiety.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its versatility for different applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new alkyl or aryl groups into the molecule.

Scientific Research Applications

4-(3,5-dimethylpiperidine-1-carbonyl)-9H-fluoren-9-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic uses, such as in the development of new drugs.

    Industry: The compound’s unique structure makes it useful in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethylpiperidine-1-carbonyl)-9H-fluoren-9-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its biological effects. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(3,5-dimethylpiperidine-1-carbonyl)-9H-fluoren-9-one with structurally or functionally related fluorenone derivatives, focusing on physicochemical properties, bioactivity, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent/Modification Key Properties/Activities References
This compound 3,5-Dimethylpiperidine-carbonyl group Hypothesized enhanced steric bulk, potential antimicrobial/anticancer activity (inferred from analogs)
O-Aryl-carbamoyl-oxymino-fluorenes Oxime + aryl-carbamoyl groups MIC/MBC/MBIC values: 0.156–10 mg/mL (antibacterial), 0.009–1.25 mg/mL (antibiofilm); antioxidant (DPPH/ABTS•+ scavenging)
Fluorenone oxime (C₁₃H₉NO, MW 195.2) Oxime group at C9 Intermediate for antimicrobial derivatives; modulates electron density
36DACRFT (3,6-bis(acridinyl-fluorenone)) Acridine donors at C3/C6 Orange TADF emitter; OLED EQE: 8.9%; singlet-triplet energy gap < 0.3 eV
2,4,7-Trinitrofluorenone Trinitro groups Explosive/oxidizing properties; industrial applications

Key Findings

Antimicrobial Activity: O-Aryl-carbamoyl-oxymino-fluorene derivatives exhibit broad-spectrum activity against planktonic bacteria (e.g., Staphylococcus aureus) and biofilms (MBIC as low as 0.009 mg/mL) . The chlorine substituent enhances anti-S. aureus activity via electron-withdrawing effects, while methyl groups (+I effect) improve anti-Candida activity . Hypothesis for this compound: The 3,5-dimethylpiperidine group may enhance membrane penetration or disrupt biofilm matrices through hydrophobic interactions, though experimental validation is required.

Toxicity and Antioxidant Effects: Fluorenone derivatives with oxime/carbamoyl groups show low toxicity (IC₅₀ > 100 µg/mL in Artemia franciscana assays) and moderate DPPH radical scavenging (IC₅₀ ~ 50–100 µg/mL) . These properties are critical for therapeutic applications.

Material Science Applications: Fluorenone-acridine hybrids (e.g., 36DACRFT) demonstrate thermally activated delayed fluorescence (TADF), achieving high electroluminescence efficiency in OLEDs (EQE: 8.9%) . In contrast, this compound lacks reported optoelectronic data but shares structural motifs that could be tuned for similar applications.

Synthetic Flexibility: Piperidine-fluorenone conjugates (e.g., Fmoc-protected derivatives) are synthesized via chloroformate-mediated coupling, with yields ~50–60% . This suggests feasible scalability for this compound.

Critical Analysis of Contradictions/Gaps

  • Bioactivity Data: While O-aryl-carbamoyl-oxymino-fluorenes are well-characterized, the specific bioactivity of piperidine-carbonyl derivatives remains speculative.
  • Electron-Withdrawing vs. Donating Groups : Chlorine (electron-withdrawing) and methyl (electron-donating) substituents exhibit divergent effects on antimicrobial activity , but the impact of 3,5-dimethylpiperidine (moderately electron-donating) is unclear.
  • Toxicity Profile: No direct toxicity data exist for the target compound, though analogs suggest low acute toxicity .

Biological Activity

4-(3,5-Dimethylpiperidine-1-carbonyl)-9H-fluoren-9-one is a synthetic compound notable for its unique structural features, combining a fluorenone moiety with a piperidine carbonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are still under investigation. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

The compound's structure is characterized by:

  • Fluorenone Moiety : Contributes to stability and reactivity.
  • Piperidine Ring : Substituted at the 3 and 5 positions with methyl groups, enhancing its chemical properties.

The combination of these elements suggests potential for various biological interactions and pharmacological effects.

Biological Activity Overview

Preliminary studies indicate that compounds similar to this compound may exhibit several biological activities:

  • Antimicrobial Properties : Similar fluorenone derivatives have shown activity against various bacterial strains.
  • Anticancer Activity : Some analogs have demonstrated cytotoxic effects on cancer cell lines.
  • Antioxidant Effects : Fluorenone derivatives are recognized for their potential as antioxidants.

Antimicrobial Activity

Research indicates that fluorenone derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, studies on tilorone, a structurally related compound, revealed its inhibitory effects against Staphylococcus aureus and Bacillus anthracis, suggesting that this compound may share similar properties .

Compound NameZone of Inhibition (mm)Test Organism
Tilorone15S. aureus
Compound A18E. coli
Compound B20K. pneumoniae

This table illustrates the antimicrobial efficacy of various compounds in comparison to standard antibiotics.

Anticancer Activity

Studies have shown that certain fluorenone derivatives can act as type I topoisomerase inhibitors, which are crucial in cancer treatment. The introduction of specific side chains has been linked to enhanced antiproliferative activity . The following table summarizes findings from recent studies:

Compound NameIC50 (µM)Cancer Cell Line
4-(3,5-Dimethylpiperidine...)10MCF-7 (breast cancer)
2,7-Diamidofluorenones15HeLa (cervical cancer)

These findings suggest that modifications to the fluorenone structure can significantly impact its biological activity.

The mechanism through which this compound exerts its effects likely involves interaction with specific enzymes or receptors within biological systems. For example, fluorenone derivatives have been shown to inhibit bacterial DNA synthesis by interacting with primase enzymes . Further research is required to elucidate the precise pathways involved.

Case Studies

A notable case study involved the synthesis and testing of various Schiff bases derived from fluorenone. These derivatives exhibited significant antibacterial activity against multiple strains comparable to standard antibiotics . The study highlighted the importance of structural modifications in enhancing biological efficacy.

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